molecular formula C9H12BrN3S B038756 N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide CAS No. 122813-72-3

N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide

Cat. No. B038756
M. Wt: 274.18 g/mol
InChI Key: DILNFZLORSLUJR-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of N-(dimethylphenyl)hydrazinecarbothioamides, including variations with 2,4-dimethylphenyl, 2,5-dimethylphenyl, 2,6-dimethylphenyl, and 3,4-dimethylphenyl substituents, was explored to increase lipophilicity. These compounds were characterized through spectroscopy (FT-IR, 1H-, and 13C-NMR) and, for the first time, X-ray diffraction, highlighting their structural diversity and complexity (Erhan et al., 2023).

Molecular Structure Analysis Crystallographic analysis of hydrazinecarbothioamide derivatives revealed their intricate molecular arrangements. In one study, molecules were linked by N-H⋯O and C-H⋯O hydrogen bonds, forming various ring motifs, demonstrating the versatility of these compounds' structural features (Gangadharan et al., 2015).

Chemical Reactions and Properties The reaction dynamics of N,N'-disubstituted hydrazinecarbothioamides with 2-bromo-2-substituted acetophenones were explored, leading to the formation of thiazole-, bisthiazole-, pyrazole-, and 1,3,4-thiadiazole derivatives. This study provides insights into the compounds' reactivity and the mechanisms underlying their formation (Aly et al., 2017).

Physical Properties Analysis The synthesis and analysis of new hydrazinecarbothioamides and their antioxidant activity evaluation underscore the significance of physical properties in determining the compounds' efficacy. Hydrazinecarbothioamides showed excellent antioxidant activity, highlighting their potential in various applications (Barbuceanu et al., 2014).

Chemical Properties Analysis The chemical properties of hydrazinecarbothioamides, particularly their antioxidant activity, have been a focus of research. The study of N-aryl-2-phenyl-hydrazinecarbothioamides as tyrosinase inhibitors offers valuable insights into their chemical behavior and interaction mechanisms, demonstrating their potential as powerful antioxidants and enzyme inhibitors (Sousa-Pereira et al., 2018).

Scientific Research Applications

    • Application Summary : “N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide” is a compound of considerable interest in the scientific community. It is a white, crystalline solid that is soluble in water and is used in various laboratory experiments and industrial processes.
    • Methods of Application : The compound has been involved in nucleophilic substitution and intramolecular cyclization reactions.
    • Results or Outcomes : This study revealed nucleophilic substitution and intramolecular cyclization products including 5- (4-bromophenyl- and 2,5-dimethylphenyl)-4-methyl-2,5,6,7-tetrahydro-3H-pyrazole [4,3-c]pyridin-3-ones, and 5- (4-bromophenyl- and 2,5-dimethylphenyl)-4-methyl-6,7-dihydroisoxazole [4,3-c]pyridin-3 (5H)-ones.
    • Application Summary : The compound has been used in the development of a ratiometric fluorescent probe for detecting hydrazine.
    • Methods of Application : The probe, named DDPB, specifically senses N2H4 via an intramolecular charge transfer (ICT) pathway and exhibits low cytotoxicity, high cell permeability, a large Stokes shift (186 nm), and a low detection limit (86.3 nM).
    • Results or Outcomes : This probe has applications in environmental water systems and fluorescence imaging of exogenous N2H4 in biological samples.
    • Application Summary : The compound has been used as an internal standard for the quantification of carbamate pesticides in water samples .
    • Methods of Application : The compound is used in combination with solid phase microextraction and gas chromatography-triple quadrupole mass spectrometry .
    • Results or Outcomes : This method allows for the accurate detection and quantification of carbamate pesticides in environmental water samples .
    • Application Summary : The compound can react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline .
    • Methods of Application : The reaction requires the reagent Et3N, the catalyst CuCl, and the solvent dioxane .
    • Results or Outcomes : The product of this reaction, 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline, may have potential applications in the synthesis of other organic compounds .
    • Application Summary : The compound has been studied for its potential use in the development of new pharmaceuticals .
    • Methods of Application : The compound is typically used in the synthesis of new drug molecules, often through various organic reactions .
    • Results or Outcomes : While specific results are not available, the compound’s unique structure and reactivity make it a valuable tool in the development of new pharmaceuticals .
    • Application Summary : The compound has been used in the development of new materials, such as polymers .
    • Methods of Application : The compound can be used in the synthesis of new polymers, often through various polymerization reactions .
    • Results or Outcomes : The resulting polymers could have unique properties, such as improved strength or resistance to degradation .

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1-amino-3-(4-bromo-2,6-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3S/c1-5-3-7(10)4-6(2)8(5)12-9(14)13-11/h3-4H,11H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILNFZLORSLUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)NN)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370797
Record name N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide

CAS RN

122813-72-3
Record name N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
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